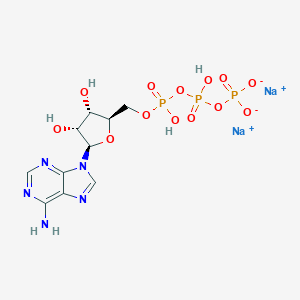

Adenosine 5'-triphosphate disodium salt

Vue d'ensemble

Description

Le sel disodique de l'adénosine 5'-triphosphate, communément appelé ATP disodique, est un nucléotide qui joue un rôle crucial dans le transfert d'énergie cellulaire. Il est composé de trois composants principaux : une base azotée (adénine), une molécule de sucre (ribose) et trois groupes phosphate. L'ATP disodique est souvent considéré comme l'"unité monétaire moléculaire" pour le transfert d'énergie intracellulaire, car il fournit l'énergie nécessaire à divers processus cellulaires, notamment la contraction musculaire, la propagation de l'influx nerveux et la synthèse chimique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'ATP disodique peut être synthétisé par différentes méthodes. Une approche courante implique la phosphorylation de l'adénosine diphosphate (ADP) en utilisant du phosphate inorganique en présence d'ATP synthase. Ce processus se produit naturellement dans les cellules vivantes pendant la respiration cellulaire et la photosynthèse. In vitro, l'ATP peut être synthétisé en utilisant un système en cascade multi-enzymatique qui combine l'adénosine et le polyphosphate inorganique comme substrats clés .

Méthodes de production industrielle

La production industrielle de l'ATP disodique implique généralement l'utilisation de cellules de levure vivantes. Les cellules de levure sont cultivées dans des conditions contrôlées pour produire de l'ATP, qui est ensuite extrait et purifié. Cette méthode est préférée pour la production à grande échelle en raison de son rentabilité et de sa capacité de mise à l'échelle .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

ATP disodium salt undergoes hydrolysis to release energy through phosphate-bond cleavage. This reaction is fundamental to its role as a cellular energy carrier.

Key Reaction:

Hydrolysis is modulated by divalent cations (e.g., Mg²⁺), which stabilize the transition state . The reaction is critical in muscle contraction and biosynthetic pathways .

Phosphorylation Reactions

ATP disodium salt acts as a phosphate-group donor in kinase-mediated reactions, enabling substrate activation.

Example Reaction (Hexokinase):

ATP’s β- and γ-phosphate groups are preferentially transferred, with a binding affinity () of 0.1–10 µM for most kinases .

Enzymatic Co-Substrate Reactions

ATP disodium salt participates as a coenzyme in biosynthetic and signaling pathways:

Key Pathways:

-

cAMP Synthesis :

Modulates secondary messengers in signal transduction . -

Luciferase Bioluminescence :

Used to quantify ATP concentrations with a detection limit of 0.031 µM .

| Application | Enzyme Involved | Sensitivity | Reference |

|---|---|---|---|

| Cell Viability Assays | Luciferase | 1–10 µM ATP | |

| cAMP-Dependent Signaling | Adenylate Cyclase | 0.1–1 mM ATP |

Stability and Degradation

ATP disodium salt is hygroscopic and degrades under acidic or alkaline conditions:

Degradation Products:

- Adenosine, inorganic phosphate, and sodium ions .

- Half-life: ~24 hours in aqueous solution at 25°C .

| Condition | Degradation Rate | Storage Recommendation |

|---|---|---|

| pH < 3 or pH > 9 | Rapid hydrolysis | Store at -20°C in dry form |

| Presence of Oxidizers | Accelerated decomposition | Avoid contact |

Pharmacological Interactions

Oral ATP supplementation (400 mg/day) enhances muscular adaptations by:

- Reducing protein breakdown (3MH:Cr ratio ↓15%) .

- Increasing peak power output (+796 W vs. placebo) .

| Parameter | ATP Group vs. Placebo | Significance () |

|---|---|---|

| Total Body Strength | +55.3 kg vs. +22.4 kg | <0.001 |

| Muscle Thickness | +4.9 mm vs. +2.5 mm | <0.02 |

Applications De Recherche Scientifique

Biochemical Research

ATP serves as the primary energy currency in biological systems, making it essential for studying metabolic pathways and energy transfer mechanisms.

Key Applications:

- Metabolic Studies: ATP is crucial for understanding cellular respiration and energy metabolism.

- Pathway Analysis: Researchers utilize ATP to investigate various metabolic pathways, including glycolysis and the citric acid cycle.

Cell Culture

ATP disodium salt is widely used in cell culture media to support cell growth and proliferation.

Key Applications:

- Cell Viability Assays: ATP levels are often measured to assess cell viability and proliferation.

- Regenerative Medicine: It plays a role in developing therapies that require extensive cell growth, such as stem cell therapies.

Enzyme Activity Studies

As a substrate for numerous enzymes, ATP is pivotal in enzyme kinetics studies.

Key Applications:

- Kinetic Analysis: Researchers study the rate of ATP-dependent reactions to understand enzyme mechanisms.

- Drug Development: ATP is used to evaluate the activity of potential drug candidates targeting ATP-utilizing enzymes.

Signal Transduction Research

ATP is integral to cellular signaling pathways, particularly in cancer research.

Key Applications:

- P2 Purinoceptor Agonism: ATP acts as a signaling molecule that binds to purinergic receptors, influencing various physiological responses.

- Cancer Studies: Researchers investigate how ATP signaling affects tumor growth and metastasis.

Pharmaceutical Formulations

ATP disodium salt is incorporated into various pharmaceutical products aimed at enhancing energy metabolism.

Key Applications:

- Nutritional Supplements: Used in formulations targeting athletic performance enhancement.

- Therapeutic Agents: Investigated for its potential benefits in treating conditions related to energy metabolism dysfunctions.

Data Tables

Case Studies

- Athletic Performance Enhancement

- Cancer Research

- Enzyme Kinetics

Mécanisme D'action

ATP disodium exerts its effects by storing and transporting chemical energy within cells. It is involved in the synthesis of nucleic acids and acts as a substrate for various enzymes. The hydrolysis of ATP to ADP and inorganic phosphate releases energy, which is then used to drive various cellular processes.

Comparaison Avec Des Composés Similaires

L'ATP disodique peut être comparé à d'autres nucléotides tels que l'adénosine diphosphate (ADP) et l'adénosine monophosphate (AMP). Bien que les trois composés soient impliqués dans le transfert d'énergie cellulaire, l'ATP disodique est unique dans sa capacité à stocker et à libérer de grandes quantités d'énergie par l'hydrolyse de ses liaisons phosphate riches en énergie. ADP et AMP, en revanche, ont moins de groupes phosphate et stockent donc moins d'énergie .

Composés similaires

Adénosine diphosphate (ADP) : Contient deux groupes phosphate et est formé à partir de l'hydrolyse de l'ATP.

Adénosine monophosphate (AMP) : Contient un groupe phosphate et est formé à partir de l'hydrolyse supplémentaire de l'ADP.

Guanosine triphosphate (GTP) : Similaire à l'ATP mais contient de la guanine au lieu de l'adénine et est impliqué dans la synthèse des protéines et la transduction du signal.

Activité Biologique

Adenosine 5'-triphosphate (ATP) disodium salt is a crucial molecule in cellular metabolism, functioning primarily as the main energy currency in biological systems. This article explores the biological activity of ATP disodium salt, focusing on its physiological effects, mechanisms of action, and relevant research findings.

Overview of ATP Disodium Salt

ATP disodium salt is a stable form of ATP that is often used in biochemical applications and as a dietary supplement. It is soluble in water and can be administered orally or intravenously. The compound plays a vital role in various cellular processes, including energy transfer, signal transduction, and metabolic regulation.

ATP exerts its biological effects through several mechanisms:

- Energy Transfer : ATP provides energy for cellular processes by releasing a phosphate group to form adenosine diphosphate (ADP) and inorganic phosphate (Pi).

- Signal Transduction : ATP acts as a signaling molecule, influencing various pathways, including those involved in inflammation and cell proliferation.

- Nucleotide Synthesis : As a precursor for other nucleotides, ATP is essential for DNA and RNA synthesis.

Physiological Effects

Research has demonstrated various physiological effects associated with ATP disodium salt supplementation:

- Muscle Performance : Studies indicate that ATP supplementation can enhance muscular adaptations during resistance training. A double-blind trial showed that 400 mg per day of oral ATP improved strength and power output in trained individuals over 12 weeks .

- Recovery from Exercise : Oral ATP administration has been shown to prevent decreases in ATP levels following high-intensity exercise, suggesting a role in recovery and performance maintenance .

- Cardiovascular Effects : In clinical trials, ATP supplementation has been linked to improved blood flow and reduced systolic blood pressure after aerobic exercise .

Table 1: Summary of Key Research Studies on ATP Disodium Salt

Case Studies

- Athletic Performance : A study involving athletes demonstrated that supplementation with ATP disodium salt led to improved performance metrics compared to placebo groups during high-intensity training sessions. Notably, participants exhibited enhanced recovery rates and reduced muscle soreness post-exercise.

- Clinical Applications : In patients with advanced malignancies receiving ATP infusions, researchers observed increases in erythrocyte ATP levels, suggesting potential therapeutic benefits in enhancing oxygen delivery and cellular metabolism under hypoxic conditions .

Safety and Toxicology

The safety profile of ATP disodium salt has been assessed through various studies:

Propriétés

Numéro CAS |

987-65-5 |

|---|---|

Formule moléculaire |

C10H14N5Na2O13P3 |

Poids moléculaire |

551.14 g/mol |

Nom IUPAC |

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

Clé InChI |

TTWYZDPBDWHJOR-IDIVVRGQSA-L |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |

Apparence |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

987-65-5 |

Pictogrammes |

Flammable |

Synonymes |

Adenosine-Triphosphate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.